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molecular formula C13H19N B101786 (1-Phenylcyclohexyl)methanamine CAS No. 17380-54-0

(1-Phenylcyclohexyl)methanamine

Cat. No. B101786
M. Wt: 189.3 g/mol
InChI Key: ULRBJKIRTCBMRW-UHFFFAOYSA-N
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Patent
US04755594

Procedure details

1-Phenylcyclohexane carbonitrile is reduced with H2 in methanol containing 16% ammonia with a Raney nickel catalyst. The catalyst is filtered off and (1-phenylcyclohexyl)methylamine is precipitated as its hydrochloride salt m.p. 230°-33° C., by treatment with methanolic HCl and isopropyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:13]#[N:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CO.[Ni]>[C:1]1([C:7]2([CH2:13][NH2:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCCC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
(1-phenylcyclohexyl)methylamine is precipitated as its hydrochloride salt m.p. 230°-33° C., by treatment with methanolic HCl and isopropyl ether

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1(CCCCC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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